Cas no 2034359-05-0 (6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide)

6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide Chemical and Physical Properties
Names and Identifiers
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- AKOS025317438
- 2034359-05-0
- F6475-0284
- 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide
- 6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
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- Inchi: 1S/C16H13F3N2O3/c17-11-2-3-12(15(19)14(11)18)21-16(22)9-1-4-13(20-7-9)24-10-5-6-23-8-10/h1-4,7,10H,5-6,8H2,(H,21,22)
- InChI Key: BEPXDNILZOWABB-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1NC(C1=CN=C(C=C1)OC1COCC1)=O)F)F
Computed Properties
- Exact Mass: 338.08782677g/mol
- Monoisotopic Mass: 338.08782677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 60.4Ų
6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-0284-15mg |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-2μmol |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-10mg |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-40mg |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-5μmol |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-50mg |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-20μmol |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-3mg |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-2mg |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6475-0284-25mg |
6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
2034359-05-0 | 90%+ | 25mg |
$109.0 | 2023-07-05 |
6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Additional information on 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide
6-((Tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide: A Comprehensive Overview
The compound 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide, with the CAS number 2034359-05-0, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a nicotinamide core with a tetrahydrofuran (THF) moiety and a trifluorophenyl group. The integration of these functional groups imparts distinctive chemical and biological properties, making it a subject of interest for both academic research and potential therapeutic applications.
The molecular structure of this compound is characterized by the presence of a nicotinamide group (nicotinamide), which is a derivative of niacin (vitamin B3). The nicotinamide moiety serves as a versatile platform for various chemical modifications. In this case, the nicotinamide group is substituted at the 6-position with a tetrahydrofuran-3-yl oxy group (tetrahydrofuran-3-yl). The THF ring introduces additional complexity to the molecule, potentially enhancing its solubility and bioavailability. Furthermore, the N-position of the nicotinamide is substituted with a 2,3,4-trifluorophenyl group (trifluorophenyl), which significantly influences the electronic properties of the molecule. The trifluorophenyl group not only increases the lipophilicity of the compound but also imparts resistance to metabolic degradation.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has demonstrated that 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide exhibits promising anti-inflammatory and antioxidant activities. These properties are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Additionally, preliminary in vitro studies have shown that this compound may possess anti-cancer properties by inhibiting the growth of certain cancer cell lines.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the nicotinamide derivative, followed by sequential substitution reactions to introduce the THF and trifluorophenyl groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound.
In terms of applications, 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide holds potential as a lead compound for drug discovery programs targeting inflammatory diseases and oxidative stress-related conditions. Its unique combination of functional groups makes it an ideal candidate for further optimization through medicinal chemistry approaches. Moreover, its stability under physiological conditions suggests that it could be suitable for formulation into various drug delivery systems.
In conclusion, 6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide represents an exciting advancement in chemical synthesis and pharmacological research. Its distinctive structure and promising biological activities position it as a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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